molecular formula C23H24FN3O2 B2603454 (4-((2-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1326883-68-4

(4-((2-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2603454
CAS RN: 1326883-68-4
M. Wt: 393.462
InChI Key: KQANNTCDHGNEID-UHFFFAOYSA-N
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Description

(4-((2-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone, also known as EFQM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Pharmaceutical Applications and Chemical Synthesis

  • The compound has been explored for its antibacterial properties, particularly against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as indicated by the synthesis and structural analysis of related quinolone derivatives (H. Fukui et al., 1997). This highlights its potential as a scaffold for developing new antibacterial agents.

  • Research on derivatives of this compound has demonstrated promising antiproliferative activity against various cancer cell lines, suggesting its utility in the design of anticancer drugs. For instance, studies on quinazolin derivatives have shown significant antioxidant properties, indicating potential therapeutic applications in managing oxidative stress-related diseases (Khalida F. Al-azawi, 2016).

  • The synthesis and evaluation of novel derivatives have been conducted for their potential as sodium channel blockers and anticonvulsant agents, with some compounds demonstrating higher potency and safety profiles than existing medications. This underscores the relevance of the core structure in designing new treatments for neurological disorders (S. Malik, S. Khan, 2014).

  • The compound has also been employed as a precursor in the synthesis of PET agents for imaging LRRK2 enzyme in Parkinson's disease research, illustrating its importance in diagnostic applications and the study of neurodegenerative diseases (Min Wang et al., 2017).

Chemical Properties and Reactivity

  • Studies on related heterocyclic compounds have contributed to understanding the chemical properties and reactivity of such molecules, aiding in the development of more efficient synthesis methods for pharmaceuticals and other chemical entities. For example, research into the reduction of nitroarenes and azaaromatic compounds using formic acid in the presence of a ruthenium catalyst has provided valuable insights into the reductive transformations of complex organic compounds (Yoshihisa Watanabe et al., 1984).

properties

IUPAC Name

[4-[(2-ethoxyphenyl)methylamino]-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c1-2-29-21-8-4-3-7-16(21)14-26-22-18-13-17(24)9-10-20(18)25-15-19(22)23(28)27-11-5-6-12-27/h3-4,7-10,13,15H,2,5-6,11-12,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQANNTCDHGNEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

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